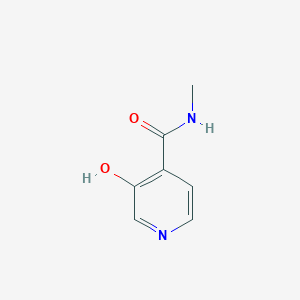

3-Hydroxy-N-methylisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-9-4-6(5)10/h2-4,10H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKLTGOIORBUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy N Methylisonicotinamide

Advanced Strategies for de novo Synthesis of the Chemical Compound

The de novo synthesis of highly substituted pyridines like 3-Hydroxy-N-methylisonicotinamide requires precise control over the placement of functional groups. Modern organic synthesis offers a toolkit of reactions to achieve this with high efficiency and selectivity.

Regioselectivity is paramount when constructing a multisubstituted pyridine (B92270) core. One of the primary challenges is the direct and selective introduction of a hydroxyl group at the C3 position. A recently developed photochemical method addresses this by using pyridine N-oxides as starting materials. This "oxygen-walking" tactic involves the photoisomerization of a pyridine N-oxide to an oxaziridine (B8769555) intermediate, which then rearranges to form the desired C3-hydroxy pyridine. nih.gov This method is notable for its operational simplicity and tolerance of various functional groups, making it applicable to complex molecule synthesis. nih.gov

Another powerful strategy for the regioselective synthesis of pyridines involves the rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes. researchgate.net This reaction proceeds through a C-H activation and cyclization cascade, yielding highly substituted pyridines with predictable regiochemistry based on the electronic and steric nature of the reactants. researchgate.net For instance, electron-deficient alkenes typically provide single regioisomers in high yields. researchgate.net A different approach, detailed in patent literature, describes the synthesis of 3-hydroxypyridine (B118123) derivatives by treating 2-acylfurans with an ammonia (B1221849) source at high temperatures and pressures, which causes a ring transformation from furan (B31954) to the pyridine core. nih.gov

While this compound itself is achiral, stereoselective synthesis becomes crucial when introducing chiral centers into analogues. Methodologies developed for other complex molecules can be conceptually applied. For example, the Evans asymmetric aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries, allows for the stereocontrolled formation of β-hydroxy carbonyl compounds. rsc.org This type of reaction could be used to construct a side chain with specific stereochemistry before its incorporation into the pyridine scaffold. Furthermore, stereoselective reductive amination protocols have been developed to create specific stereoisomers in complex amine-containing molecules, a technique that could be adapted for synthesizing chiral derivatives of this compound. researchgate.net

| Method | Key Reagents/Catalysts | Primary Outcome | Reference |

|---|---|---|---|

| Photochemical Oxygen-Walking | Pyridine N-Oxide, UV light | Regioselective C3-Hydroxylation | nih.gov |

| Rh(III)-Catalyzed Cyclization | α,β-Unsaturated Oxime, Alkene, [RhCp*Cl2]2 | Regioselective Pyridine Formation | researchgate.net |

| Furan Ring Transformation | 2-Acylfuran, Ammonia | 3-Hydroxypyridine Core Synthesis | nih.gov |

| Asymmetric Aldol Reaction | Chiral Oxazolidinone Auxiliary (Evans) | Stereocontrolled β-Hydroxy Carbonyl Synthesis | rsc.org |

Modern catalytic reactions provide efficient pathways for assembling the core structure of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in forming C-C bonds. For example, a decarbonylative Suzuki coupling can directly connect heterocyclic carboxylic acids with arylboronic acids, offering a route to biaryl structures that could be part of more complex analogues. wikipedia.org

The functionalization of pyridine N-oxides is a versatile strategy. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with reagents like acetic anhydride, can regioselectively introduce alkyl or aryl groups at the C2 position. wikipedia.org This allows for the stepwise construction of the desired substitution pattern. More advanced methods utilize rhodium catalysis for C-H activation, enabling the direct coupling of alkenes to the pyridine skeleton, as previously mentioned. researchgate.net This approach avoids the need for pre-functionalized starting materials, increasing atom economy.

Radical reactions offer a complementary approach for functionalizing pyridine rings under mild conditions. researchgate.net The Minisci reaction is a classic example, involving the addition of a nucleophilic carbon-centered radical to a protonated heterocycle like pyridine. rsc.orgnih.gov This method is highly effective for introducing alkyl groups, typically at the C2 or C4 positions. rsc.org

More recent advancements have expanded the scope of radical chemistry in pyridine synthesis. The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from sources like alkenes or alkyl iodides proceeds under neutral conditions, as no acid is needed to activate the heterocycle. nih.gov This reaction propagates via a chain mechanism where the rearomatization step regenerates a methoxyl radical. nih.gov Additionally, the chemistry of pyridine-boryl radicals has emerged as a powerful tool. These intermediates can participate in radical-radical cross-coupling reactions, enabling the formation of C-C bonds in ways that are distinct from traditional Minisci-type pathways and allowing for unique regiochemical outcomes. researchgate.net

Chemoenzymatic Synthetic Approaches for Isotopic Labeling and Advanced Derivatives

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the practicality of chemical reactions, offers powerful strategies for producing complex molecules such as isotopically labeled compounds and advanced derivatives. While specific chemoenzymatic routes for this compound are not extensively documented in publicly available research, principles derived from the synthesis of related molecules, such as nicotinamide (B372718) riboside, can be applied to devise hypothetical and plausible pathways. These methods are prized for their high efficiency and selectivity, often proceeding under mild conditions.

The introduction of isotopic labels, such as ¹³C, ¹⁴C, or ¹⁵N, into a molecule is invaluable for metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. Chemoenzymatic methods can achieve this with high precision, often by employing enzymes that utilize isotopically labeled substrates. For instance, in the synthesis of labeled nicotinamide riboside, a precursor to NAD+, multi-enzyme cascades have been used to build the molecule from isotopically labeled glucose.

A potential chemoenzymatic strategy for producing isotopically labeled this compound could involve two main approaches: building the molecule from labeled precursors or introducing the label in a late-stage enzymatic step. One hypothetical pathway could employ a pyridine N-methyltransferase. ontosight.ainih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov By using isotopically labeled SAM (e.g., ¹³C-SAM or ¹⁴C-SAM), the methyl group on the amide nitrogen could be specifically labeled.

Another approach involves the enzymatic formation of the amide bond itself. Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been shown to effectively catalyze the direct amidation of carboxylic acids with amines. mdpi.com In a hypothetical synthesis, CALB could be used to couple 3-hydroxyisonicotinic acid with an isotopically labeled methylamine (B109427) (e.g., ¹³C-methylamine or ¹⁵N-methylamine). This approach would place the isotopic label on the nitrogen or the methyl carbon of the amide group.

The synthesis of advanced derivatives, where parts of the molecule are systematically varied to create a library of related compounds for structure-activity relationship (SAR) studies, can also be significantly streamlined using chemoenzymatic methods. The broad substrate specificity of some enzymes is key to this approach. For example, adenylating enzymes like TycA-A have demonstrated the ability to activate a carboxylic acid, which can then react with a variety of amine nucleophiles. researchgate.netdntb.gov.ua

A theoretical chemoenzymatic route for generating derivatives of this compound could leverage such an enzyme. The enzyme would first adenylate 3-hydroxyisonicotinic acid, followed by a nucleophilic attack from a library of different primary and secondary amines, yielding a range of N-substituted 3-hydroxyisonicotinamides. This strategy allows for the rapid generation of diverse derivatives for further study. The table below illustrates potential derivative syntheses based on this enzymatic logic.

Table 1: Hypothetical Chemoenzymatic Synthesis of Advanced this compound Derivatives

| Enzyme Class | Hypothetical Enzyme | Acid Substrate | Amine Substrate | Potential Product (Derivative) |

| Lipase | Immobilized Candida antarctica Lipase B (CALB) | 3-Hydroxyisonicotinic acid | Ethylamine | 3-Hydroxy-N-ethylisonicotinamide |

| Adenylating Enzyme | Engineered TycA-A domain | 3-Hydroxyisonicotinic acid | Propylamine | 3-Hydroxy-N-propylisonicotinamide |

| Lipase | Immobilized Candida antarctica Lipase B (CALB) | 3-Hydroxyisonicotinic acid | Cyclopropylamine | N-Cyclopropyl-3-hydroxyisonicotinamide |

| Adenylating Enzyme | Engineered TycA-A domain | 3-Hydroxyisonicotinic acid | Dimethylamine | 3-Hydroxy-N,N-dimethylisonicotinamide |

Similarly, isotopic labeling can be planned with precision using enzymatic reactions. The following table outlines theoretical possibilities for incorporating stable or radioactive isotopes into the this compound structure.

Table 2: Proposed Chemoenzymatic Routes for Isotopic Labeling of this compound

| Target Label Position | Proposed Enzymatic Step | Enzyme | Labeled Substrate |

| N-C H₃ | N-methylation | Pyridine N-methyltransferase | [¹³C]-S-adenosyl-L-methionine |

| N-C H₃ | N-methylation | Pyridine N-methyltransferase | [¹⁴C]-S-adenosyl-L-methionine |

| N -CH₃ | Amide Synthesis | Lipase (e.g., CALB) | [¹⁵N]-Methylamine |

| N-C H₃ | Amide Synthesis | Lipase (e.g., CALB) | [¹³C]-Methylamine |

These proposed chemoenzymatic routes, grounded in established biocatalytic transformations, highlight the potential for creating precisely labeled versions and diverse analogs of this compound for advanced research applications.

Theoretical and Computational Chemistry Investigations of 3 Hydroxy N Methylisonicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties from first principles. These calculations provide a detailed picture of the electronic structure of a molecule, which in turn governs its reactivity.

Detailed research findings from quantum chemical calculations can be used to determine a molecule's reactivity. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of these orbitals and the HOMO-LUMO gap are significant indicators of a molecule's stability and reactivity. A smaller energy gap suggests higher reactivity and biological activity. nih.gov

Furthermore, Molecular Electrostatic Potential (MESP) maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. mdpi.com These maps are instrumental in predicting how the molecule will interact with other chemical species. mdpi.com For example, red areas in an MESP plot indicate regions of high electron density, which are likely to act as nucleophiles, while blue areas denote electron-deficient regions prone to electrophilic attack. mdpi.com

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of reactivity. scirp.org Global descriptors such as electronegativity, chemical hardness, and global electrophilicity index offer a general overview of the molecule's reactivity. scirp.org Local descriptors, like the Fukui function and dual descriptor, pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attacks. mdpi.comscirp.org

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack. mdpi.com |

| Global Reactivity Descriptors | Includes electronegativity, hardness, and electrophilicity; provides an overall reactivity profile. |

| Local Reactivity Descriptors (Fukui Function, Dual Descriptor) | Identifies the most reactive atomic sites within the molecule. mdpi.comscirp.org |

Elucidation of Reaction Mechanisms Involving the Chemical Compound

For reactions involving compounds like 3-Hydroxy-N-methylisonicotinamide, computational methods can be employed to explore different possible mechanisms, such as concerted versus stepwise pathways. researchgate.net For instance, in cycloaddition reactions, theoretical models can predict whether the reaction proceeds through a one-step mechanism and can determine the kinetic and thermodynamic favorability of different regio- and stereochemical outcomes. researchgate.net

The influence of solvents and catalysts on reaction pathways can also be investigated. rsc.org Theoretical calculations can show how different solvent environments or the presence of a catalyst can alter the energy landscape of a reaction, potentially lowering activation barriers and increasing reaction rates. rsc.org This is particularly relevant for industrially significant reactions where optimizing conditions for efficiency and selectivity is crucial. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and to study its interactions with biological targets such as proteins. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal the time evolution of the system. nih.gov

Conformational analysis through MD simulations is essential for understanding the flexibility of this compound and identifying its stable low-energy conformations. nih.govmdpi.com The shape of a molecule is critical for its biological activity, and MD simulations can reveal how the molecule might change its conformation upon binding to a receptor. mdpi.com Techniques such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability of the molecule and its complexes, as well as the flexibility of different parts of the structure. researchgate.net

When studying ligand-target interactions, MD simulations can elucidate the binding modes of a compound within the active site of a protein. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. nih.gov The stability of these interactions over the course of the simulation provides insights into the binding affinity and residence time of the ligand. researchgate.netnih.gov

Table 2: Common Analyses in Molecular Dynamics Simulations

| Analysis | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. researchgate.net |

| Radius of Gyration (Rg) | Indicates the compactness of a molecule or protein over time. researchgate.net |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and the target. nih.gov |

| Principal Component Analysis (PCA) | Reduces the dimensionality of the trajectory data to identify large-scale collective motions. nih.gov |

In Silico Screening and Rational Design of Related Chemical Entities

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. mdpi.com

Virtual screening can be performed using techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By scoring the binding affinity of a large number of compounds, researchers can identify potential hits. mdpi.com Following docking, promising candidates are often subjected to more rigorous evaluations, such as MD simulations, to validate their binding stability and interaction patterns. researchgate.net

Based on the insights gained from these computational studies, rational design strategies can be employed to create new chemical entities with improved properties. By understanding the structure-activity relationships (SAR) of a series of compounds, chemists can make targeted modifications to the molecular structure to enhance potency, selectivity, or pharmacokinetic properties. rsc.org For example, if a particular functional group is found to be crucial for binding, new derivatives can be synthesized that retain or enhance this feature. rsc.org This iterative process of computational prediction and experimental validation is a powerful paradigm in modern drug development. rsc.orgchemrxiv.org

Enzymatic Interactions and Mechanistic Enzymology of 3 Hydroxy N Methylisonicotinamide

Binding Affinity and Specificity Studies with Relevant Enzymes

The binding affinity of a ligand to an enzyme is a critical determinant of its potential efficacy and specificity. For 3-Hydroxy-N-methylisonicotinamide, the primary enzyme of interest is Nicotinamide (B372718) N-Methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation processes. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). nih.govaatbio.com

While direct binding affinity data (such as the dissociation constant, Kd) for this compound is not extensively reported in publicly available literature, insights can be drawn from studies on similar nicotinamide-based inhibitors. The binding affinity of NNMT for its natural substrate, nicotinamide, has been determined using techniques like saturation transfer difference (STD) NMR, with a reported dissociation constant (Kd) of approximately 5.5 ± 0.9 mM. nih.gov The affinity for the cofactor product, SAH, is significantly higher, with a Kd of 1.2 ± 0.3 mM. nih.gov

The specificity of NNMT is not absolute, as it can methylate other pyridine-containing compounds. acs.org The structural features of this compound, particularly the pyridine (B92270) ring and the amide group, suggest it would bind to the nicotinamide-binding pocket of NNMT. The hydroxyl group at the 3-position and the N-methyl group on the amide are key determinants of its specific interactions within the active site, distinguishing it from the natural substrate.

Studies on various NNMT inhibitors have revealed that modifications to the nicotinamide scaffold can lead to a wide range of binding affinities. For instance, bisubstrate inhibitors, which mimic both nicotinamide and SAM, have been developed with subnanomolar affinity. nih.gov This highlights that the enzyme's active site can accommodate a variety of ligands with varying affinities, and the binding of this compound would be dependent on the precise geometric and electrostatic complementarity with the active site residues.

Kinetic and Thermodynamic Analysis of Enzyme-Compound Interactions

The interaction of this compound with NNMT can be further characterized by its kinetic and thermodynamic parameters. Enzyme kinetics, governed by the Michaelis-Menten model, provides information on the rate of the enzymatic reaction and the substrate concentration at which the reaction proceeds at half its maximum velocity (Km). libretexts.orgwikipedia.org

Thermodynamic analysis provides insight into the driving forces of the binding interaction, dissecting the contributions of enthalpy (ΔH) and entropy (ΔS) to the Gibbs free energy of binding (ΔG). A favorable binding event is characterized by a negative ΔG. The binding of ligands to NNMT is an energetically favorable process, but the specific thermodynamic signature for this compound has not been detailed in available research. The understanding that thermodynamically favorable reactions have higher rate constants provides a basis for optimizing enzymatic activity. nih.gov

The following table summarizes known kinetic parameters for NNMT with its natural substrate, which can serve as a baseline for contextualizing the potential interactions of this compound.

| Substrate/Ligand | Enzyme | Parameter | Value |

| Nicotinamide | Human NNMT | Km | ~2-110 µM nih.gov |

| Nicotinamide | Human NNMT | Kd | 5.5 ± 0.9 mM nih.gov |

| S-adenosyl-L-homocysteine (SAH) | Human NNMT | Kd | 1.2 ± 0.3 mM nih.gov |

Investigation of Inhibitory or Modulatory Effects on Enzyme Activity, drawing insights from NNMT inhibition research

Research into NNMT has identified it as a potential therapeutic target for a range of diseases, including metabolic disorders and cancer, leading to the development of numerous inhibitors. researchgate.netacs.org These inhibitors can be broadly categorized based on their mechanism of action, with many acting as competitive inhibitors that bind to the nicotinamide-binding site.

Given its structural similarity to nicotinamide, this compound is hypothesized to act as a competitive inhibitor of NNMT. The inhibitory potential of such compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While the specific IC50 or Ki for this compound is not documented in the reviewed literature, the IC50 values for other small molecule inhibitors of NNMT span a wide range, from the micromolar to the nanomolar scale. acs.orgacs.org

For example, various quinolinium-based compounds have been identified as potent NNMT inhibitors with IC50 values in the low micromolar range. acs.org Furthermore, bisubstrate inhibitors have achieved even greater potency, with IC50 values in the nanomolar and even picomolar range. nih.govacs.org The inhibitory activity of these compounds is often rationalized through their ability to form specific interactions within the NNMT active site, such as hydrogen bonds and hydrophobic contacts.

The following is a representative table of inhibitory activities for some reported NNMT inhibitors, which provides a context for the potential potency of this compound.

| Inhibitor | Type | IC50 | Ki |

| Quinolinium analogs | Small Molecule | ~1 µM acs.org | Not Reported |

| Naphthalene-containing bisubstrate analogue (cpd 78) | Bisubstrate Inhibitor | 1.41 µM acs.org | Not Reported |

| Alkynyl bisubstrate inhibitor (NS1) | Bisubstrate Inhibitor | 500 pM nih.gov | Not Reported |

| Electron-deficient aromatic bisubstrate inhibitor | Bisubstrate Inhibitor | 3.7 nM acs.org | Not Reported |

Structural Characterization of Enzyme-Ligand Complexes via Co-crystallography

X-ray co-crystallography is a powerful technique that provides a three-dimensional view of how a ligand binds to its target enzyme at an atomic level. Several crystal structures of human NNMT have been solved, both in its apo form and in complex with its substrates, products, and various inhibitors. nih.govresearchgate.net These structures reveal that NNMT has a globular fold with a distinct active site pocket where nicotinamide and SAM bind in close proximity.

While a co-crystal structure of NNMT with this compound is not available, the existing structures provide a detailed map of the active site. The nicotinamide-binding pocket is characterized by key residues that interact with the pyridine ring and the amide group of the substrate. For instance, residue Tyr20 is known to have a crucial interaction with the nicotinamide ring. nih.gov The structure of NNMT in a ternary complex with S-adenosyl-L-homocysteine (SAH) and nicotinamide (PDB ID: 3BXD) shows the precise orientation of the substrate in the active site, poised for methyl transfer. nih.gov

The binding mode of this compound can be predicted based on these structures. The isonicotinamide (B137802) core would likely occupy the same pocket as nicotinamide, with the pyridine nitrogen oriented towards the methyl group of SAM. The 3-hydroxy group would be expected to form a new hydrogen bond with a nearby residue or a water molecule in the active site, potentially increasing its binding affinity compared to nicotinamide. The N-methyl group on the amide could also influence the binding orientation and interactions.

The table below lists some relevant PDB entries for human NNMT that inform our understanding of ligand binding.

| PDB ID | Description | Resolution (Å) |

| 3BXD | Human NNMT in complex with SAH and nicotinamide nih.gov | 2.7 |

| 7J3L | Human NNMT in complex with a small molecule inhibitor researchgate.net | Not Specified |

| 6W4I | Human NNMT in complex with a bisubstrate inhibitor nih.gov | Not Specified |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Design and Synthesis of 3-Hydroxy-N-methylisonicotinamide Analogues for SAR Profiling

The rational design and synthesis of analogs are cornerstones of medicinal chemistry, aimed at optimizing the biological activity of a lead compound. In the context of this compound, this process would involve the systematic modification of its core structure to probe the impact of various functional groups on its interaction with a biological target. While direct synthesis protocols for a library of this compound analogs are not extensively documented, the synthesis of related nicotinamide (B372718) and isonicotinamide (B137802) derivatives provides a procedural blueprint. nih.govnih.gov

The synthesis of analogous compounds, such as N-mono-substituted amides and nicotinamide derivatives, often involves facile coupling reactions. nih.govresearchgate.net For instance, a common approach is the one-step coupling of an aromatic carboxylic acid with an amine. nih.gov In the case of creating analogs of this compound, this could involve reacting 3-hydroxyisonicotinic acid with a variety of methylated amines or, conversely, reacting isonicotinic acid derivatives with N-methylhydroxylamine. The synthesis of related N-hydroxyindoles has been achieved through base-mediated cyclization of 2-nitrostyrenes, highlighting another potential, though more complex, synthetic avenue for related heterocyclic structures. nih.gov

A systematic SAR study would involve the synthesis of analogs with modifications at key positions:

The 3-hydroxy group: This group could be replaced with other substituents (e.g., methoxy, amino, halogen) to investigate the role of hydrogen bonding and electronics at this position.

The N-methyl group: The methyl group on the amide could be substituted with larger alkyl groups or other functional moieties to probe the steric and electronic requirements of the binding pocket.

The table below illustrates SAR data for a series of NNMT inhibitors, which are structurally related to this compound, showcasing how modifications to the core scaffold influence inhibitory activity.

| Compound ID | Scaffold | R1 | R2 | IC₅₀ (µM) |

| 1 | Quinolinium | H | H | >1000 |

| 2 | Quinolinium | 5-amino | H | 1.2 |

| 3 | Isoquinolinium | 3-amino | H | 6.3 |

| 4 | Nicotinamide | - | - | Substrate |

| 5 | 1-Methylquinolinium | H | H | ~1 |

This table is a representative example based on data from related NNMT inhibitor studies and is intended to illustrate the principles of SAR. nih.govnih.gov

Identification of Critical Structural Motifs for Biological or Enzymatic Activity

From the study of related compounds, several structural motifs emerge as critical for biological activity, particularly for the inhibition of enzymes like NNMT. nih.govnih.gov These insights can be extrapolated to hypothesize the key features of this compound.

The pyridinium core is a fundamental motif, serving as the primary scaffold for interaction with the binding site. In the case of NNMT, this scaffold mimics the natural substrate, nicotinamide. sci-hub.ru The positive charge on the nitrogen atom of a methylated pyridine (B92270) ring is often crucial for forming strong interactions within the enzyme's active site.

The substituents on the pyridine ring play a vital role in modulating potency and selectivity. SAR studies on quinolinium and isoquinolinium-based NNMT inhibitors have shown that the placement of small substituents, such as an amino group, can dramatically enhance inhibitory activity. nih.gov For example, the addition of a 5-amino group to a methylquinolinium scaffold resulted in a tenfold increase in inhibition. nih.gov This suggests that the 3-hydroxy group in this compound is likely a critical determinant of its biological activity, potentially forming key hydrogen bonds with receptor or enzyme residues.

The N-alkyl amide side chain also contributes significantly to the interaction. The length and nature of the N-alkyl group can influence binding affinity due to steric effects within the binding pocket. nih.gov For this compound, the N-methyl group is a relatively small substituent, which may be well-tolerated within a constrained binding site.

Mechanistic Insights Derived from Correlating Structural Modifications with Functional Outcomes

By correlating the structural modifications of analogs with their functional outcomes, we can derive valuable mechanistic insights. For NNMT inhibitors, a key mechanistic aspect is the competition with the natural substrate, nicotinamide, for the enzyme's active site. nih.gov

Binding Site Interactions: Computer-based docking studies of quinolinium-based NNMT inhibitors have revealed that these molecules bind to the nicotinamide-binding site. nih.gov The orientation of the inhibitor within the site is crucial, with specific residues forming key intermolecular interactions. The correlation between the calculated docking scores and the experimentally determined IC₅₀ values supports this binding model. nih.gov For this compound, it is plausible that the 3-hydroxy group and the amide moiety would form specific hydrogen bonds with amino acid residues in a target's active site, anchoring the molecule in a favorable orientation for inhibition.

Influence on Enzyme Conformation: The binding of an inhibitor can induce conformational changes in the enzyme, which can be a critical aspect of the mechanism of action. While direct evidence for this compound is unavailable, studies on other enzyme systems have shown that inhibitor binding can stabilize an inactive conformation of the enzyme or prevent the conformational changes necessary for catalysis.

Modulation of Cellular Pathways: The ultimate functional outcome of inhibiting an enzyme like NNMT is the modulation of cellular metabolic pathways. nih.gov NNMT plays a role in regulating the levels of nicotinamide and S-adenosylmethionine (SAM), and its inhibition can lead to changes in cellular methylation potential and NAD+ biosynthesis. Therefore, the structural features of an inhibitor like this compound that confer potent enzyme inhibition would be expected to have downstream effects on these cellular processes.

Application of 3 Hydroxy N Methylisonicotinamide As a Chemical Probe

Development of Labeled 3-Hydroxy-N-methylisonicotinamide Derivatives for Target Identification

The identification of a small molecule's protein targets is a critical step in understanding its mechanism of action. By chemically modifying this compound with specific tags, researchers can create powerful tools for target discovery and validation. While specific labeled derivatives of this compound are not yet described in the literature, the principles for their design are well-established through the development of probes for related targets, such as methyltransferases. nih.govacs.org

The development process involves appending a reporter tag, such as biotin (B1667282) or a fluorophore, to the core structure of this compound.

Biotinylation: A biotin tag allows for the affinity-based enrichment of proteins that bind to the probe. nih.gov After introducing the biotinylated this compound derivative to a cell lysate, the probe-protein complexes can be captured using streptavidin-coated beads. The enriched proteins are then identified using mass spectrometry, revealing the potential targets of the parent compound. nih.gov This technique has been successfully used to identify protein targets for a wide range of chemical probes. nih.gov

Fluorescent Labeling: Attaching a fluorescent tag (e.g., fluorescein, rhodamine) enables the visualization of probe-protein interactions within cells or tissues via microscopy. nih.gov This can provide valuable information about the subcellular localization of the target proteins.

The design of such probes requires careful consideration of the attachment point of the linker and tag to ensure that the probe's binding affinity for its target is not significantly compromised. The development of potent and selective inhibitors for NNMT, for example, provides a roadmap for designing such probes. nih.govacs.org

Table 1: Labeling Strategies for Chemical Probes

| Label Type | Principle of Detection | Primary Application | Example from Literature |

|---|---|---|---|

| Biotin | High-affinity binding to streptavidin. | Affinity purification and enrichment of target proteins for mass spectrometry identification. nih.gov | A biotin-linked VX-probe was used to isolate and identify 132 covalently bound proteins from rat tissue lysates. nih.gov |

| Fluorescent Tag (e.g., Rhodamine, Fluorescein) | Emission of light upon excitation at a specific wavelength. | Visualization of target protein localization in cells and tissues via fluorescence microscopy. nih.gov | A fluorescein-conjugated probe (F-C21) was developed to visualize the location of Protein Arginine Methyltransferase 1 (PRMT1). nih.gov |

| Alkyne or Azide Group | Bio-orthogonal "click chemistry" ligation. | Two-step labeling where a small tag is installed in vivo, followed by attachment of a larger reporter (biotin or fluorophore) ex vivo. acs.org | Propargylic Se-adenosyl-L-selenomethionine (ProSeAM) is used to profile substrates of endogenous methyltransferases. acs.org |

Utility in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov An activity-based probe (ABP) typically consists of a recognition element, a reactive group (or "warhead") that forms a covalent bond with an active site residue of the target enzyme, and a reporter tag for detection. nih.gov

While this compound has not been explicitly used in ABPP studies, its structure could be adapted to create a potent ABP for its target enzyme, likely NNMT or another methyltransferase. This would involve incorporating an electrophilic warhead capable of reacting with a nucleophilic residue in the enzyme's active site. For instance, chloroacetamidine-bearing histone tail analogs have been developed as irreversible inhibitors and ABPs for Protein Arginine Methyltransferase 1 (PRMT1), demonstrating the feasibility of this approach for methyltransferases. nih.gov

The utility of a hypothetical this compound-based ABP would be multifold:

Global Activity Profiling: It could be used to globally profile the activity of its target enzyme class in various physiological and pathological states.

Inhibitor Screening: In a competitive ABPP format, the probe could be used to screen for and determine the selectivity of new enzyme inhibitors.

Enzyme Discovery: ABPP can lead to the discovery of new enzymes within a class that were previously uncharacterized. nih.gov

The development of such a probe would provide a powerful tool to study the functional regulation of its target enzyme in health and disease.

Conformational Probing in Protein Systems, drawing insights from N-methylnicotinamide applications

Small molecules can serve as probes to report on the local environment and conformational state of proteins. A classic example that provides a blueprint for the potential application of this compound is the use of N-methylnicotinamide chloride to probe the structure of chicken egg-white lysozyme (B549824). nih.gov

In this study, N-methylnicotinamide was found to form a yellow-colored charge-transfer complex with solvent-accessible tryptophan residues in the protein. nih.gov The formation of this complex, which can be monitored by spectrophotometry, is dependent on the geometry and accessibility of the tryptophan's indole (B1671886) ring. This allowed researchers to:

Identify a specific class of binding sites on the lysozyme molecule. nih.gov

Use N-methylnicotinamide as a molecular probe for tryptophan residues with at least one indole ring face freely available to the solvent. nih.gov

Given the structural similarity between N-methylnicotinamide and this compound, it is plausible that the latter could also form charge-transfer complexes with tryptophan residues or engage in other interactions that are sensitive to the protein's local environment and conformation. Such an application could be used to study conformational changes in a target protein upon ligand binding or under different physiological conditions. The use of pyrene (B120774) as a fluorescent probe to monitor protein conformation and dynamics further illustrates the power of using small molecules to report on protein structure. mdpi.com

Table 2: Spectral Characteristics of N-methylnicotinamide as a Conformational Probe

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Complex Formation | Forms a yellow charge-transfer complex with the indole ring of tryptophan. | Indicates a direct interaction with a specific amino acid residue. | nih.gov |

| Binding Constant | The weak association constant (k = 3.2 liter mole⁻¹) indicates a transient interaction. | Allows the probe to sample available binding sites without irreversible binding. | nih.gov |

| Spectral Analysis | The charge-transfer spectrum can be analyzed to understand the geometry of the complex. | Provides insights into the solvent accessibility and conformation of the protein's surface. | nih.gov |

Use in Illuminating Undiscovered Biochemical Pathways or Molecular Interactions

A key application of selective chemical probes is the elucidation of novel biochemical pathways and molecular interactions. nih.gov By potently and selectively modulating the activity of a specific protein, a probe allows researchers to observe the downstream consequences on cellular networks, thereby uncovering the protein's function. nih.gov

The strategy often involves treating cells or organisms with the probe and then using "omics" technologies (e.g., metabolomics, proteomics) to identify changes in cellular pathways. For instance, ABPP studies identified a selective inhibitor for the enzyme KIAA1363. Subsequent metabolomic analysis of inhibitor-treated cancer cells revealed that KIAA1363 regulates a class of lipids known as monoalkylglycerol ethers, thus illuminating a previously unknown role for this enzyme in cancer cell metabolism. nih.gov

A well-characterized and selective probe derived from this compound could be similarly employed. Given its likely interaction with NNMT, a probe could help to:

Clarify the role of NNMT in disease: NNMT is implicated in cancer, obesity, and diabetes, but its precise roles are still being uncovered. nih.govresearchgate.netresearchgate.net A selective probe would be invaluable for dissecting its function in these pathologies.

Discover new metabolic pathways: Inhibiting the target enzyme could lead to the accumulation of upstream metabolites and the depletion of downstream products, revealing new metabolic connections. mdpi.comnih.gov

Identify novel protein-protein interactions: Changes in the activity of a target enzyme can alter its interaction with other proteins, which can be detected using proteomic methods.

N-methylnicotinamide itself is an endogenous metabolite used as a probe to study the function of drug transporters like MATE1 and MATE2-K, demonstrating how nicotinamide (B372718) derivatives can serve as tools to investigate specific biological processes. researchgate.netnih.gov Therefore, a synthetic probe based on this compound holds significant promise for discovering new biological roles of its target enzyme and associated pathways.

Table 3: Examples of Chemical Probes in Pathway Discovery

| Chemical Probe / Compound | Target Enzyme / Protein | Novel Finding | Reference |

|---|---|---|---|

| AS115 (inhibitor) | KIAA1363 (Serine Hydrolase) | Revealed the enzyme's role in regulating pro-tumorigenic ether lipids in cancer cells. | nih.gov |

| VX-biotin probe | Multiple proteins | Identified novel protein targets of the nerve agent VX, including enzymes involved in energy metabolism like IDH2. | nih.gov |

| N-methylnicotinamide (endogenous) | MATE1 and MATE2-K (Transporters) | Established its utility as an endogenous probe for evaluating drug-drug interactions involving these transporters. | researchgate.netnih.gov |

Advanced Analytical Method Development for Comprehensive Research and Characterization

Development and Validation of Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Techniques for Quantification and Identification

Chromatographic techniques coupled with mass spectrometry are indispensable for the sensitive and selective analysis of 3-Hydroxy-N-methylisonicotinamide and its related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a powerful tool for the simultaneous determination of nicotinamide (B372718) and its metabolites, including N-methylnicotinamide, in biological fluids like human serum and plasma. nih.govnih.gov These methods offer high sensitivity and specificity, which are critical for quantifying endogenous levels of these compounds. nih.govnih.gov

A typical LC-MS/MS method involves:

Sample Preparation: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step for serum and plasma samples. nih.gov

Chromatographic Separation: A variety of column chemistries are employed. For instance, a Waters Spherisorb S5 CN microbore column has been used with a gradient elution of acetonitrile and an aqueous solution of ammonium (B1175870) formate (B1220265) with formic acid. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another approach that has been successfully used to quantify N1-methylnicotinamide in human plasma and urine. nih.gov

Mass Spectrometric Detection: A triple-quadrupole tandem mass spectrometer operating in the positive ion mode is frequently used. nih.gov Multiple reaction monitoring (MRM) enhances selectivity by tracking specific precursor-to-product ion transitions. For N1-methylnicotinamide, a transition of m/z 137.1 → 94.1 is monitored. nih.gov

Method validation is a critical aspect, with studies demonstrating excellent linearity, precision (intra- and inter-day relative standard deviations within 6.90%), and recovery (>88%). nih.gov The lower limits of quantification (LLOQ) are typically in the low ng/mL range, for example, 2.500 ng/mL for N1-methylnicotinamide in serum. nih.gov These validated methods are suitable for clinical applications, such as investigating the association between serum concentrations of these compounds and various health conditions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of related compounds. For instance, a quantitative GC-MS method has been developed for the simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine (B1669453) in human urine. nih.gov While not directly analyzing this compound, the principles are transferable. Such methods often involve:

Sample Preparation: This can include enzymatic hydrolysis (e.g., with beta-glucuronidase) to measure conjugated forms, followed by liquid-liquid extraction. nih.gov

Derivatization: To improve the volatility and thermal stability of the analytes, a derivatization step is often necessary. nih.gov

Separation and Detection: The derivatized compounds are then separated on a GC column and detected by a mass spectrometer, often using selective ion monitoring for enhanced sensitivity. nih.gov

The validation of these GC-MS methods includes establishing the LLOQ, intra- and inter-assay precision, and accuracy. nih.gov

Table 1: LC-MS/MS Parameters for the Analysis of N-methylnicotinamide

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Triple-quadrupole tandem mass spectrometer | nih.gov |

| Ionization Mode | Positive ion mode | nih.gov |

| Chromatography | Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and 5 mm ammonium formate aqueous solution (containing 0.1% formic acid) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition | m/z 137.1 → 94.1 | nih.gov |

| Linear Range | 2.500-80.00 ng/mL in human serum | nih.gov |

| Precision (RSD) | Within 6.90% | nih.gov |

| Recovery | >88% | nih.gov |

High-Resolution Spectroscopic Methodologies (NMR, FT-IR, UV-Vis, Fluorescence) for Structural Elucidation and Purity Assessment

A suite of high-resolution spectroscopic techniques is essential for the definitive structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. youtube.com By comparing the infrared spectrum of a sample to that of a pure reference standard, the purity of the sample can be assessed. youtube.com The presence of extra peaks in the sample's spectrum can indicate impurities. youtube.com

UV-Vis and Fluorescence Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis and to gain insights into the molecular structure. hw.ac.ukresearchgate.netresearchgate.net The absorption spectrum is sensitive to the solvent and the pH of the solution. researchgate.netresearchgate.net Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is a highly sensitive technique. hw.ac.ukresearchgate.netresearchgate.net For compounds that are naturally fluorescent or can be derivatized to become fluorescent, this method can be used for quantification at very low concentrations. nih.govnih.gov For instance, a derivatization reaction can produce a fluorescent derivative that can be detected with high sensitivity. nih.govnih.gov

Table 2: Spectroscopic Data for Related Compounds

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| NMR | N-hydroxy- and N-alkoxyindoles | 1H NMR used to confirm the structure of synthesized compounds. | nih.gov |

| FT-IR | General Purity Testing | Comparison of sample spectrum to a pure standard to identify impurities. | youtube.com |

| UV-Vis | 3-substituted 4-hydroxycoumarin (B602359) derivatives | Absorption characteristics are influenced by substituents and solvent polarity. | researchgate.netresearchgate.net |

| Fluorescence | N1-methylnicotinamide | Derivatization to a fluorescent compound allows for sensitive detection. | nih.govnih.gov |

Isotopic Labeling Strategies for Metabolic Tracing and Reaction Mechanism Delineation

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound and to elucidate reaction mechanisms. By replacing one or more atoms in the this compound molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), the labeled compound can be followed through metabolic pathways.

LC-MS is then used to analyze the distribution of the isotopic label in various metabolites. mdpi.comsemanticscholar.orgnih.gov This approach has been used to study NAD+ biosynthesis from labeled nicotinamide mononucleotide (NMN). mdpi.comsemanticscholar.org By using triple-labeled NMN, researchers can trace the fate of the nicotinamide, ribose, and phosphate (B84403) moieties independently, providing a detailed picture of the metabolic pathways involved. mdpi.comsemanticscholar.org

These strategies can be applied to this compound to:

Identify its downstream metabolites.

Quantify the flux through different metabolic pathways.

Understand the enzymatic reactions involved in its transformation.

For example, by labeling the methyl group of this compound with ¹³C, one could trace the demethylation process and identify the resulting metabolites.

Bioanalytical Methodologies for Complex Biological Sample Analysis

The analysis of this compound in complex biological matrices such as plasma, urine, and tissue homogenates presents unique challenges due to the presence of numerous interfering substances. washington.edunih.gov Robust bioanalytical methods are required to ensure accurate and reliable quantification.

These methods typically involve:

Efficient Sample Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate the analyte of interest from the biological matrix and remove potential interferences. nih.govnih.gov

Sensitive and Selective Detection: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govnih.govresearchgate.net

Thorough Method Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines to ensure their accuracy, precision, selectivity, stability, and reliability. nih.gov

Validated methods for the analysis of related compounds in biological fluids have been reported. For example, HPLC methods with fluorescence detection have been validated for the determination of N1-methylnicotinamide in human plasma and urine, with quantification limits as low as 2 ng/ml in plasma. nih.govnih.gov

Q & A

Q. What experimental designs mitigate confounding variables in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.